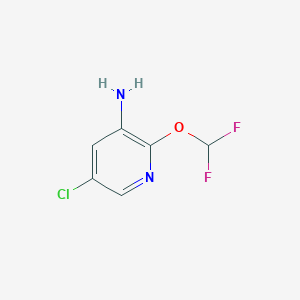![molecular formula C24H25N3O6 B13482155 L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl- CAS No. 333366-34-0](/img/structure/B13482155.png)
L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl-: is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis. This compound is often used in peptide synthesis due to its protective group, the fluorenylmethoxycarbonyl (Fmoc) group, which helps in the stepwise construction of peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl- typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using the Fmoc group. This is achieved by reacting L-proline with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling with Glycylglycine: The Fmoc-protected L-proline is then coupled with glycylglycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis of Fmoc-Protected L-Proline: Large quantities of Fmoc-protected L-proline are synthesized using automated peptide synthesizers.
Automated Coupling: The coupling with glycylglycine is performed using automated peptide synthesizers, ensuring high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups in the compound.
Substitution: The Fmoc group can be substituted with other protective groups or removed under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products Formed
Oxidation: Oxidized derivatives of the Fmoc group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Deprotected amino acids or peptides.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group allows for the stepwise construction of peptides, making it a valuable tool in the synthesis of complex peptides and proteins.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medicine
In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or receptors, offering a high degree of specificity and efficacy.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides for various applications, including pharmaceuticals, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl- involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of L-proline, allowing for selective reactions at other functional groups. This selective protection and deprotection enable the stepwise construction of peptides.
Molecular Targets and Pathways
The primary molecular targets are the amino and carboxyl groups of amino acids and peptides. The pathways involved include the formation of peptide bonds through nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
Uniqueness
L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl- is unique due to its specific combination of L-proline and glycylglycine, which provides distinct properties in peptide synthesis. The presence of the Fmoc group offers a versatile protective strategy, making it highly valuable in the synthesis of complex peptides.
Propriétés
Numéro CAS |
333366-34-0 |
|---|---|
Formule moléculaire |
C24H25N3O6 |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
(2S)-1-[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H25N3O6/c28-21(25-13-22(29)27-11-5-10-20(27)23(30)31)12-26-24(32)33-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,28)(H,26,32)(H,30,31)/t20-/m0/s1 |
Clé InChI |
VBOASXLBKAHJJM-FQEVSTJZSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13482072.png)
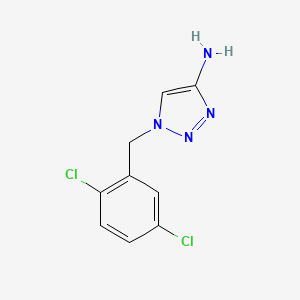

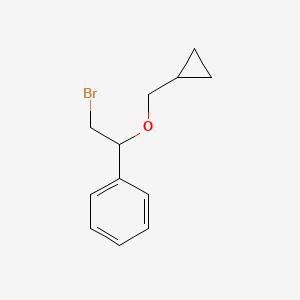
![5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride](/img/structure/B13482093.png)
![(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B13482101.png)
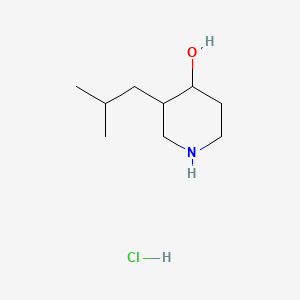

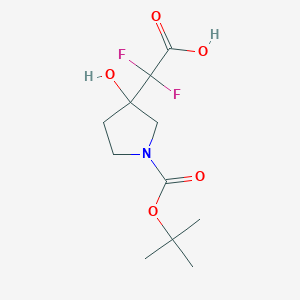
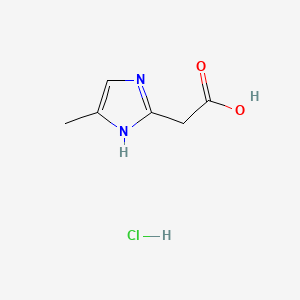
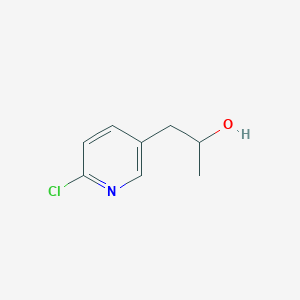
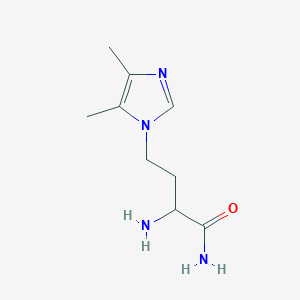
![3-[2-(Methylamino)ethyl]cyclobutan-1-one](/img/structure/B13482143.png)
